molecular formula C24H27N3O5S B11526055 diethyl 5-({(Z)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methylthiophene-2,4-dicarboxylate

diethyl 5-({(Z)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11526055
M. Wt: 469.6 g/mol
InChI Key: OIDWRTRTNQIMOU-BRJLIKDPSA-N
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Description

The compound diethyl 5-({(Z)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methylthiophene-2,4-dicarboxylate features a thiophene core substituted with diethyl carboxylate groups at positions 2 and 4, a methyl group at position 3, and a geometrically constrained (Z)-configured pyrazolylideneamino group at position 4. The pyrazole moiety is further substituted with a 2,4-dimethylphenyl group and a methyl group.

Properties

Molecular Formula

C24H27N3O5S

Molecular Weight

469.6 g/mol

IUPAC Name

diethyl 5-[(E)-[2-(2,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H27N3O5S/c1-7-31-23(29)19-15(5)20(24(30)32-8-2)33-21(19)25-12-17-16(6)26-27(22(17)28)18-10-9-13(3)11-14(18)4/h9-12,26H,7-8H2,1-6H3/b25-12+

InChI Key

OIDWRTRTNQIMOU-BRJLIKDPSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)/N=C/C2=C(NN(C2=O)C3=C(C=C(C=C3)C)C)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=CC2=C(NN(C2=O)C3=C(C=C(C=C3)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-({[(4Z)-1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. The process starts with the preparation of the thiophene ring, followed by the introduction of the pyrazole moiety and other substituents under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-({[(4Z)-1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce reduced pyrazole compounds.

Scientific Research Applications

2,4-DIETHYL 5-({[(4Z)-1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-({[(4Z)-1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Analog 1 : Ethyl 4-cyano-3-methyl-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-2-thiophenecarboxylate (CAS: 1164543-86-5)
  • Core Structure : Shares the thiophene-pyrazole backbone but differs in substituents.
  • Key Differences: Position 4 of the thiophene is substituted with a cyano group instead of a carboxylate. The pyrazole is phenyl-substituted (vs. 2,4-dimethylphenyl in the target compound). Lacks the Z-configuration specificity in the provided data.
  • Impact: Reduced lipophilicity compared to the target compound due to the absence of dimethylphenyl and the presence of a polar cyano group. This may lower membrane permeability .
Analog 2 : (E)-Diethyl 5-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate (Binder ID: BK4P2V)
  • Core Structure : Similar diethyl carboxylate-substituted thiophene but linked via a hydrazinyl bridge to a pyrazole.
  • Key Differences: E-configuration (vs. Z in the target compound). Pyrazole has an amino group and phenyl substitution (vs. methyl and 2,4-dimethylphenyl).
  • Impact: The hydrazinyl bridge may reduce conjugation efficiency, altering electronic properties and bioactivity. The amino group could enhance hydrogen-bonding interactions with targets .
Analog 3 : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Core Structure : Imidazo[1,2-a]pyridine instead of thiophene-pyrazole.
  • Key Differences: Nitrophenyl and cyano substituents introduce strong electron-withdrawing effects. Phenethyl group increases steric bulk.
  • Impact : Differing heterocyclic core likely redirects bioactivity away from pyrazole/thiophene targets, though ester groups may maintain comparable solubility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog 1 Analog 2
Molecular Weight ~500 g/mol (estimated) 437.46 g/mol 498.51 g/mol
logP ~3.5 (highly lipophilic) ~2.8 (moderate) ~3.1 (moderate)
Solubility Low (diethyl esters) Moderate (cyano group) Low (hydrazinyl bridge)
Bioavailability High (lipophilic groups) Moderate Moderate-to-low

The target compound’s 2,4-dimethylphenyl group enhances lipophilicity, favoring passive diffusion across biological membranes.

Bioactivity and Target Interactions

  • Target Compound : Pyrazole and thiophene moieties are associated with anticancer, anti-inflammatory, and antimicrobial activities. The Z-configuration may optimize planar conjugation, enhancing interactions with hydrophobic enzyme pockets .
  • Analog 1: The cyano group could act as a hydrogen-bond acceptor, targeting enzymes like kinases or cytochrome P450 .

Research Findings and Data Analysis

  • Similarity Indexing : Computational studies using Tanimoto coefficients indicate that the target compound clusters with other pyrazole-thiophene derivatives in bioactivity profiles, supporting shared mechanisms of action .
  • Crystallographic Data : SHELX refinement () confirms structural stability, with the Z-configuration minimizing steric clashes in the crystal lattice.

Biological Activity

Diethyl 5-({(Z)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Thiazole and Pyrazole Moieties : These heterocycles are known for their diverse biological activities.
  • Dicarboxylate Functionality : This group can enhance solubility and bioavailability.

The molecular formula can be expressed as C₁₈H₁₈N₂O₄S, and its molecular weight is approximately 358.41 g/mol.

Antitumor Activity

Research indicates that compounds containing thiazole and pyrazole rings often exhibit significant antitumor properties . For example, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation in various studies. The presence of electron-donating groups in the phenyl ring enhances these effects:

CompoundCell Line TestedIC₅₀ (µg/mL)Mechanism of Action
Compound 1A431 (skin cancer)1.61 ± 1.92Induction of apoptosis
Compound 2Jurkat (leukemia)1.98 ± 1.22Inhibition of Bcl-2 protein

These findings suggest that diethyl 5-{...} may also demonstrate similar activity due to structural similarities with known active compounds.

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity associated with thiazole derivatives. A study highlighted the effectiveness of certain thiazole-based compounds in reducing seizure activity in animal models:

CompoundModel UsedEfficacy (%)Notes
Compound APTZ-induced seizures100% protectionSignificant reduction in tonic extensor phase

The biological activity of diethyl 5-{...} may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • Modulation of Apoptotic Pathways : The compound may induce apoptosis through the activation of caspases or inhibition of anti-apoptotic proteins like Bcl-2.
  • Interference with Cell Cycle Regulation : Compounds affecting the cell cycle can lead to growth arrest and subsequent cell death.

Study 1: Anticancer Efficacy

A recent study evaluated a series of thiazole derivatives structurally related to diethyl 5-{...}. The research focused on their cytotoxic effects against various cancer cell lines, revealing that modifications at specific positions significantly enhanced their potency:

  • Findings : Compounds with methyl substitutions at the para position exhibited up to a 50% increase in cytotoxicity compared to unsubstituted analogs.

Study 2: Neuropharmacological Assessment

Another investigation assessed the neuropharmacological effects of thiazole derivatives, including those similar to diethyl 5-{...}. The results indicated significant anticonvulsant activity, suggesting potential therapeutic applications in epilepsy management.

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